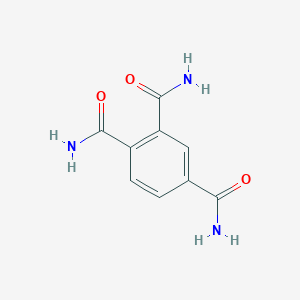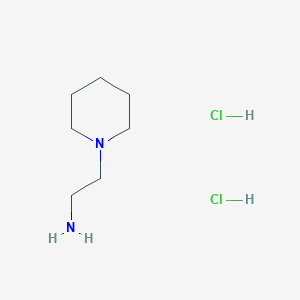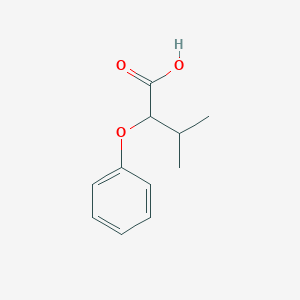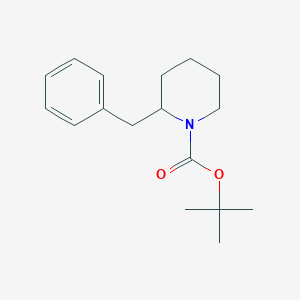
Benzene-1,2,4-tricarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,2,4-tricarboxamide (BTA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BTA is a white crystalline powder that is soluble in organic solvents and has a high melting point. It has been used in various applications, including as a corrosion inhibitor, a dyeing agent, and a flame retardant. In recent years, BTA has also been studied for its potential use in biomedical research.
作用機序
The mechanism of action of Benzene-1,2,4-tricarboxamide is not fully understood, but it is believed to involve the formation of a complex between this compound and the metal ion of interest. This complex can then be detected using fluorescence spectroscopy or other analytical techniques.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo studies. It does not appear to have any significant effects on biochemical or physiological processes in cells or organisms. This makes it a useful tool for studying metal ion concentrations without interfering with normal cellular processes.
実験室実験の利点と制限
One of the main advantages of using Benzene-1,2,4-tricarboxamide in lab experiments is its high selectivity for metal ions. This allows for the detection and measurement of metal ion concentrations with high accuracy and precision. However, one limitation of using this compound is that it is not suitable for use in aqueous solutions, as it is only soluble in organic solvents.
将来の方向性
There are several potential future directions for research involving Benzene-1,2,4-tricarboxamide. One area of interest is the development of new fluorescent probes based on the this compound structure. These probes could be designed to target specific metal ions or other molecules of interest. Another area of research is the use of this compound in the development of new materials, such as sensors or catalysts. Overall, the unique properties of this compound make it a promising tool for a wide range of scientific research applications.
合成法
Benzene-1,2,4-tricarboxamide can be synthesized through various methods, including the reaction of benzene-1,2,4-tricarbonyl chloride with ammonia or the reaction of benzene-1,2,4-tricarboxylic acid with thionyl chloride followed by reaction with ammonia. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Benzene-1,2,4-tricarboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as copper and zinc, making it a useful tool for detecting and measuring metal ion concentrations in biological and environmental samples.
特性
CAS番号 |
10508-39-1 |
|---|---|
分子式 |
C9H9N3O3 |
分子量 |
207.19 g/mol |
IUPAC名 |
benzene-1,2,4-tricarboxamide |
InChI |
InChI=1S/C9H9N3O3/c10-7(13)4-1-2-5(8(11)14)6(3-4)9(12)15/h1-3H,(H2,10,13)(H2,11,14)(H2,12,15) |
InChIキー |
SXHLEIFYCANFJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)N)C(=O)N |
正規SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)N)C(=O)N |
同義語 |
1,2,4-BenzenetricarboxaMide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)




![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)






